3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione
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Overview
Description
3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione is a chemical compound with the molecular formula C₁₁H₁₄N₄S and a molecular weight of 234.325. This compound is part of the purine family and is characterized by the presence of a cyclohexyl group attached to the purine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione typically involves the reaction of cyclohexylamine with a suitable purine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the purine-thione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in nucleic acid synthesis and cell proliferation. This mechanism is particularly relevant in the context of its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Mercaptopurine: An antineoplastic agent used in the treatment of leukemia.
Thioguanine: Another purine analog with antineoplastic properties
Uniqueness
3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific interactions with molecular targets .
Properties
CAS No. |
2538-32-1 |
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Molecular Formula |
C11H14N4S |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
9-cyclohexyl-3H-purine-6-thione |
InChI |
InChI=1S/C11H14N4S/c16-11-9-10(12-6-13-11)15(7-14-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,16) |
InChI Key |
FPLNDWCKQFZMHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2NC=NC3=S |
Origin of Product |
United States |
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